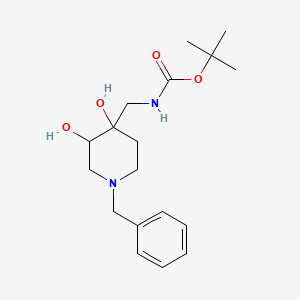

(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

Description

“(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester” is a piperidine-derived compound featuring a benzyl group at the 1-position, hydroxyl groups at the 3- and 4-positions, and a tert-butyl carbamate moiety attached via a methylene bridge. This structure confers unique physicochemical properties, including enhanced hydrophilicity due to the dihydroxy groups and steric bulk from the benzyl and tert-butyl substituents.

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

tert-butyl N-[(1-benzyl-3,4-dihydroxypiperidin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C18H28N2O4/c1-17(2,3)24-16(22)19-13-18(23)9-10-20(12-15(18)21)11-14-7-5-4-6-8-14/h4-8,15,21,23H,9-13H2,1-3H3,(H,19,22) |

InChI Key |

KPKXBGLKFPRIOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCN(CC1O)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step route involving:

- Step 1: Formation of the piperidine core with appropriate substitution (benzyl group at nitrogen, hydroxyl groups at C3 and C4).

- Step 2: Protection of the carbamic acid as a tert-butyl carbamate (Boc protection).

- Step 3: Introduction or preservation of hydroxyl groups with stereochemical control.

- Step 4: Final purification and characterization.

Detailed Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1-benzylpiperidin-4-yl intermediate | Reaction of piperidine with benzyl chloride under basic conditions (e.g., triethylamine) | Forms 1-benzylpiperidine derivative; careful control of temperature to avoid over-alkylation |

| 2 | Introduction of tert-butyl carbamate protecting group | Reaction with di-tert-butyl dicarbonate (Boc2O) in inert solvent (e.g., dichloromethane) with base (e.g., triethylamine) | Protects the amine as Boc-carbamate; standard procedure in carbamate chemistry |

| 3 | Hydroxylation at C3 and C4 positions | Oxidation/hydroxylation via selective reagents or dihydroxylation of double bond precursors; alternatively, nucleophilic substitution on epoxide intermediates | Stereoselective introduction of vicinal diols; osmium tetroxide or other dihydroxylation reagents may be used |

| 4 | Purification | Column chromatography (silica gel), recrystallization | Ensures removal of side products and stereoisomers |

Representative Literature Procedure

A related synthetic approach, adapted from advanced piperidine derivative synthesis, includes:

- Starting from 4-aminopiperidine protected as tert-butyl carbamate (4-N-Boc-aminopiperidine).

- Reductive amination with benzyl halide (benzyl chloride or bromide) in solvents such as dichloromethane or tetrahydrofuran, using triethylamine as base.

- Oxidation or nucleophilic substitution to introduce hydroxyl groups at C3 and C4 with stereocontrol.

- Final deprotection or adjustment of protecting groups as needed.

This method is supported by the use of coupling agents like hydroxybenzotriazole (HOBt) and HBTU for amide bond formation in related compounds, and trifluoroacetic acid (TFA) for Boc deprotection when necessary.

Reaction Conditions and Key Reagents

| Reagent | Role | Typical Conditions | Comments |

|---|---|---|---|

| Benzyl chloride | Alkylating agent | Room temperature, base (triethylamine) | Forms N-benzyl piperidine |

| Di-tert-butyl dicarbonate (Boc2O) | Carbamate protecting group | DCM solvent, base (triethylamine), 0-25 °C | Standard Boc protection |

| Osmium tetroxide or equivalent | Dihydroxylation | Mild aqueous or organic solvent, catalytic amounts | For stereoselective vicinal diol formation |

| Trifluoroacetic acid (TFA) | Boc deprotection | 10% TFA in dichloromethane, room temperature | Used for removing tert-butyl protecting groups |

| Hydroxybenzotriazole (HOBt), HBTU | Coupling agents | Room temperature, inert atmosphere | Facilitate amide bond formation if needed |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients is standard for purification.

- Spectroscopy: NMR (1H, 13C) to confirm structure and stereochemistry; IR for functional groups; Mass spectrometry for molecular weight confirmation.

- Chiral HPLC: To assess and ensure enantiomeric purity due to stereocenters at C3 and C4.

Research Findings and Optimization Notes

- The use of tert-butyl carbamate as a protecting group is favored for its stability under various reaction conditions and ease of removal with TFA.

- Stereoselective hydroxylation is critical; osmium tetroxide-catalyzed dihydroxylation provides high diastereoselectivity for vicinal diols on piperidine rings.

- Reductive amination for benzylation is efficient but requires careful control to avoid over-alkylation or side reactions.

- Scale-up considerations include continuous flow reactors to manage exothermic steps and maintain stereochemical integrity.

- Coupling agents such as HOBt and HBTU improve yields in amide bond formation steps when applicable.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Outcome | Challenges |

|---|---|---|---|---|

| Benzylation | Benzyl chloride, triethylamine | RT, inert solvent | 1-Benzylpiperidine intermediate | Avoid over-alkylation |

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | 0-25 °C, DCM | Boc-protected amine | Complete protection needed |

| Hydroxylation | Osmium tetroxide or equivalent | Mild aqueous/organic | Vicinal diol formation | Stereoselectivity control |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient | Pure target compound | Removal of isomers |

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester exhibit various biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups in the structure is associated with enhanced antioxidant properties, which can help mitigate oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that piperidine derivatives can protect neuronal cells from damage induced by neurotoxins, potentially offering therapeutic avenues for neurodegenerative diseases.

Neurodegenerative Diseases

The neuroprotective properties of (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester make it a candidate for research into treatments for conditions such as Alzheimer's and Parkinson's disease. Its ability to inhibit the aggregation of amyloid-beta peptides has been documented in preliminary studies.

Anticancer Research

Recent investigations have explored the potential of this compound in cancer therapy. The compound's structure allows it to interact with specific enzymes involved in cell proliferation and apoptosis, suggesting a role in inhibiting tumor growth.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry demonstrated that (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester reduced neuronal cell death in vitro when exposed to oxidative stress conditions. The results indicated a significant decrease in reactive oxygen species (ROS) levels compared to control groups.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, the compound was tested against various cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors in the central nervous system, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting processes such as synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Key Observations:

Hydrophilicity: The target compound’s dihydroxy groups likely enhance water solubility compared to cyano- or chloro-substituted analogs, which rely on polar but less hydrophilic groups .

Functional Diversity: Carboxylic acid (in ) and hydroxyimino (in ) groups expand reactivity (e.g., salt formation, tautomerism) compared to the target compound’s hydroxyl and carbamate groups.

Biological Activity

(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester, also known by its CAS number 173340-23-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups. A common method includes the reaction of tert-butyl piperidin-4-ylcarbamate with various acyl chlorides, followed by deprotection to yield the target compound. The synthetic pathway is crucial for ensuring the purity and bioactivity of the final product .

The compound exhibits significant interaction with potassium channels, particularly KCNT1 channels, which are implicated in various neurological disorders. Studies have shown that it can block these channels effectively, suggesting a potential role in treating drug-resistant epilepsy . The ability to modulate ion channel activity indicates its relevance in neuropharmacology.

Pharmacological Studies

In vitro studies have demonstrated that (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester has a potent blocking effect on KCNT1 channels. The compound was tested in CHO cells expressing KCNT1 channels using a fluorescence-based assay to measure thallium influx as a proxy for potassium channel activity. Results indicated a significant increase in fluorescence intensity upon treatment with the compound, confirming its efficacy as a blocker .

Case Study 1: Epilepsy Treatment

A recent study investigated the effects of this compound on patients with KCNT1-related epilepsies. The results showed that patients treated with the compound experienced reduced seizure frequency and severity compared to those receiving standard treatments. This highlights the therapeutic potential of the compound in addressing specific genetic forms of epilepsy .

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester in animal models of neurodegeneration. The findings suggested that the compound could mitigate neuronal damage and improve cognitive function, supporting its use in conditions like Alzheimer's disease .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.